O-(2,5-Dichlorobenzyl)hydroxylamine
Description
O-(2,5-Dichlorobenzyl)hydroxylamine: is a chemical compound characterized by the presence of two chlorine atoms attached to a benzyl group, which is further bonded to a hydroxylamine group. This compound is known for its applications in organic synthesis and various scientific research fields.
Properties
IUPAC Name |
O-[(2,5-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFFQSVGQFTCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,5-Dichlorobenzyl)hydroxylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,5-Dichlorobenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(2,5-Dichlorobenzyl)hydroxylamine is used as a reagent in organic synthesis for the introduction of hydroxylamine groups into molecules. It is also employed in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of O-(2,5-Dichlorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can alter the conformation and function of proteins, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- O-(2,4-Dichlorobenzyl)hydroxylamine
- O-(2,6-Dichlorobenzyl)hydroxylamine
- O-(3,4-Dichlorobenzyl)hydroxylamine
Comparison:
- O-(2,5-Dichlorobenzyl)hydroxylamine is unique due to the specific positioning of chlorine atoms on the benzyl ring, which influences its reactivity and interaction with biological targets.
- O-(2,4-Dichlorobenzyl)hydroxylamine and O-(2,6-Dichlorobenzyl)hydroxylamine have different chlorine atom positions, leading to variations in their chemical and biological properties.
- O-(3,4-Dichlorobenzyl)hydroxylamine has chlorine atoms at the 3 and 4 positions, which also affects its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
O-(2,5-Dichlorobenzyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxylamine functional group attached to a dichlorobenzyl moiety. Its chemical formula is CHClNO. The presence of chlorine substituents significantly influences its reactivity and biological properties.
The primary mechanism of action for this compound involves its interaction with various enzymes and proteins. It acts as a covalent modifier, forming bonds with active site residues in enzymes, which can lead to inhibition of their activity. This property makes it a valuable tool for studying enzyme-catalyzed reactions and protein modifications.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes by forming covalent bonds with nucleophilic sites, altering their conformation and function.
- Protein Modification : It can modify proteins, affecting various biochemical pathways involved in metabolism and immune responses.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 10 µg/mL | Bactericidal |
| Staphylococcus aureus | 5 µg/mL | Bactericidal |
| Bacillus subtilis | 15 µg/mL | Bacteriostatic |
In studies, the compound showed significant effectiveness against E. coli and S. aureus, with MIC values indicating strong bactericidal activity .
Anticancer Activity
Research indicates that this compound may have potential as an anticancer agent due to its ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression. By inhibiting IDO1, this compound may enhance immune responses against tumors.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against various pathogens. The results highlighted its superior activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains . -
Investigation into IDO1 Inhibition :
Another research article focused on the role of this compound as an IDO1 inhibitor. The findings suggested that structural modifications could enhance its inhibitory potency, making it a promising candidate for further development in cancer therapy .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine under acidic conditions. This method yields the desired product with good purity.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Reaction of aldehyde | 2,5-Dichlorobenzaldehyde + Hydroxylamine | Acidic medium; reflux |
| Purification | Crystallization | Ethanol or water |
The compound finds applications not only in academic research but also in pharmaceutical development as a potential therapeutic agent targeting microbial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
